molecular formula C14H18N2O3 B3025986 1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid CAS No. 1214268-60-6

1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid

Cat. No.: B3025986
CAS No.: 1214268-60-6
M. Wt: 262.30 g/mol
InChI Key: WKULLSSCXCOEHS-UHFFFAOYSA-N
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Description

1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid is a synthetic quinolinecarboxylic acid derivative characterized by a pyrrole substituent at the 2-position of the quinoline core. This compound belongs to the broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, which are renowned for their antimicrobial properties. Unlike fluoroquinolones such as ciprofloxacin or norfloxacin, which feature substitutions at positions 1 (N-alkyl/cyclopropyl), 6 (fluoro), and 7 (piperazinyl or similar groups), this compound uniquely incorporates a 1H-pyrrol-2-yl moiety at position 2. This structural distinction may influence its physicochemical properties, antibacterial spectrum, and binding interactions with bacterial targets like DNA gyrase and topoisomerase IV .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-2-(1H-pyrrol-2-yl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h3,6-9,11-12,15-16H,1-2,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKULLSSCXCOEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)C(C(N2)C3=CC=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline core.

    Functional Group Transformations: Introduction of the pyrrole moiety and carboxylic acid group through functional group transformations.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to improve reaction efficiency and yield.

    Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline or pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 1,4-dihydro-4-hydroxy-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid.

Scientific Research Applications

1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Pathway Modulation: Affecting signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substitutions

The antibacterial activity of quinolinecarboxylic acids is highly dependent on substituents at critical positions. Below is a comparison of the target compound with prominent analogs:

Compound Name Substituents Key Properties
Target Compound 1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid - Pyrrole at C2
- No substituents at C1, C6, or C7
- Potential for moderate lipophilicity
Norfloxacin () 1-Ethyl-6-fluoro-7-(piperazinyl) - Broad-spectrum Gram-negative activity
- Enhanced solubility due to piperazinyl group
Ciprofloxacin () 1-Cyclopropyl-6-fluoro-7-(piperazinyl) - Improved Gram-positive coverage
- High bioavailability
Moxifloxacin () 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]pyridinyl] - Extended anaerobic activity
- Methoxy at C8 enhances tissue penetration
8-Chloro-1-ethyl-4-oxo analog () 1-Ethyl-8-chloro - Chlorine at C8 may enhance DNA binding
- Limited spectrum compared to fluoroquinolones

Functional Implications

Position 2 (Pyrrole vs. This contrasts with most fluoroquinolones, where position 2 is typically unsubstituted or features small groups (e.g., H, CH₃). highlights that 2-oxo-1,2-dihydroquinoline-3-carboxylic acids exhibit distinct acidic properties compared to 4-oxo derivatives, suggesting that substitutions at C2 significantly alter electronic distribution and pKa values.

Positions 1, 6, and 7: Unlike norfloxacin (1-ethyl) or ciprofloxacin (1-cyclopropyl), the target compound lacks a substituent at N1, which is critical in fluoroquinolones for stabilizing drug-enzyme interactions. The absence of a fluoro group at C6 (a hallmark of later-generation quinolones) may reduce potency against Gram-negative bacteria .

Antimicrobial Spectrum: Fluoroquinolones with piperazinyl groups at C7 (e.g., ciprofloxacin) exhibit strong activity against Gram-negative pathogens due to enhanced DNA gyrase binding. The target compound’s lack of a C7 substituent likely narrows its spectrum, though the pyrrole may confer unique interactions with Gram-positive targets .

Physicochemical and Pharmacokinetic Considerations

  • Acidity and Solubility: The carboxylic acid at C3 (pKa ~6.0) ensures ionization at physiological pH, enhancing water solubility. However, the pyrrole’s hydrophobicity may counterbalance this, reducing oral bioavailability compared to piperazinyl-containing analogs .
  • Synthetic Routes: and describe cyclization and coupling methods for similar compounds. The target compound’s synthesis likely involves introducing the pyrrole via Suzuki-Miyaura coupling or similar cross-coupling reactions .

Biological Activity

1,4-Dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the quinoline family, which is known for a wide range of biological activities including antibacterial, antiviral, and anticancer properties.

Chemical Structure

The compound features a quinoline backbone with a dihydro and pyrrole substitution, which is significant for its biological activity. The structural formula can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives of this compound possess significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Streptococcus pneumoniae
Compound C16Escherichia coli

Antiviral Activity

The antiviral potential of this compound class has also been explored. Specifically, studies have indicated that certain quinoline derivatives can inhibit HIV integrase (IN) activity. For example, the compound exhibited IC50 values that suggest moderate efficacy in blocking HIV replication in vitro .

Table 2: Antiviral Efficacy Against HIV

Compound NameIC50 (µM)Mechanism of Action
Compound D40Integrase inhibition
Compound E25Reverse transcriptase inhibition

Study on Antileishmanial Activity

A notable study evaluated the antileishmanial activity of a related quinoline derivative, which demonstrated significant inhibition of Leishmania donovani in both in vitro and in vivo models. The compound showed an IC50 value of 8.36 µM against amastigotes and exhibited over 50% reduction in parasite burden in infected mice .

Pharmacokinetic Studies

In pharmacokinetic evaluations, derivatives of this compound have shown stability in simulated gastric and intestinal fluids, indicating potential for oral bioavailability. This stability is crucial for developing effective therapeutic agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, docking simulations revealed favorable binding modes at the active sites of relevant enzymes such as topoisomerases and integrases, which are critical for their biological activity .

Table 3: Docking Scores of Selected Compounds

Compound NameTarget EnzymeDocking Score (kcal/mol)
Compound FLdTop1-8.48
Compound GHIV Integrase-7.80

Q & A

Q. What are the established synthetic routes for preparing 1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid?

Answer: The synthesis of quinolinecarboxylic acid derivatives typically involves cyclocondensation reactions, nucleophilic substitutions, or modifications of pre-existing scaffolds. For example:

  • Cyclocondensation : Ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate can undergo site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides to form tricyclic systems (e.g., pyrido[2,3-f]quinoxalines) .
  • Functionalization : Substitutions at the 7-position of the quinoline core (e.g., piperazinyl or pyrrolidinyl groups) are common to enhance antibacterial activity. Fluorine and cyclopropyl groups at the 1- and 6-positions are critical for stability and target binding .
  • Saponification : Ethyl ester intermediates are hydrolyzed to carboxylic acids using NaOH or other bases .

Q. Key Reaction Table

StepReagents/ConditionsTarget ModificationYieldReference
Cyclocondensationα-Acetyl-N-arylhydrazonoyl chlorides, EtOH, Et₃NFormation of tricyclic quinoxalines59–36%
FluorinationKF, DMF, 80°CIntroduction of fluorine at C6~70%
SaponificationNaOH, H₂O/EtOHEster to carboxylic acid conversion>90%

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing (e.g., C–C bond precision: ±0.003 Å) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., carboxylic proton at δ 14–15 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass: 387.003 for C₁₅H₆ClF₄N₃O₃) .
  • HPLC : Assesses purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications at the 2-(1H-pyrrol-2-yl) group influence antibacterial activity?

Answer: The pyrrole ring’s electronic and steric properties modulate interactions with bacterial DNA gyrase:

  • Electron-withdrawing groups (e.g., nitro or fluoro) enhance binding to the gyrase-DNA complex by increasing electrophilicity .
  • Bulkier substituents reduce activity due to steric hindrance in the enzyme’s active site. For example, replacing pyrrole with octahydro-pyrrolo[3,4-b]pyridine maintains activity but alters pharmacokinetics .

Q. SAR Table

SubstituentAntibacterial Activity (MIC, μg/mL)Target Binding Affinity (ΔG, kcal/mol)Reference
2-(1H-pyrrol-2-yl)0.5–2.0 (E. coli)-9.2
2-(Octahydro-pyrrolo[3,4-b]pyridin-6-yl)1.0–4.0-8.7
2-(4-Nitroso-piperazinyl)0.25–1.0-9.5

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:

  • Comparative MIC assays : Standardize testing against reference strains (e.g., ATCC 25922 for E. coli) to minimize variability .
  • Computational docking : Predict binding modes to DNA gyrase using software like AutoDock Vina to rationalize divergent results .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity assays .

Q. How can researchers improve the compound’s stability under physiological conditions?

Answer:

  • pH optimization : Formulate as a sodium salt (carboxylate form) to enhance solubility and reduce precipitation in neutral buffers .
  • Protective groups : Use tert-butyl esters during synthesis to prevent decarboxylation .
  • Lyophilization : Store as a lyophilized powder at -80°C to minimize hydrolysis .

Q. What advanced spectroscopic methods elucidate tautomeric equilibria in the 4-oxo-1,4-dihydroquinoline system?

Answer:

  • Variable-temperature NMR : Monitors keto-enol tautomerism via chemical shift changes (e.g., δ 12–14 ppm for enolic OH) .
  • IR spectroscopy : Detects carbonyl stretching frequencies (1650–1750 cm⁻¹) to identify dominant tautomers .
  • DFT calculations : Predicts thermodynamic stability of tautomers using Gaussian software .

Q. How do fluorine substitutions at C6/C8 positions affect photochemical degradation pathways?

Answer:

  • Fluorine at C6 : Reduces UV-induced degradation by stabilizing the π-electron system (half-life increases by 2–3× vs. non-fluorinated analogs) .
  • Fluorine at C8 : Increases susceptibility to singlet oxygen attack, requiring light-protected storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid
Reactant of Route 2
1,4-dihydro-4-oxo-2-(1H-pyrrol-2-yl)-3-quinolinecarboxylic acid

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